Rivaroxaban diol

Vue d'ensemble

Description

Rivaroxaban diol is a derivative of rivaroxaban, an oral anticoagulant that functions as a direct inhibitor of Factor Xa. Rivaroxaban is widely used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis, pulmonary embolism, and stroke prevention in patients with nonvalvular atrial fibrillation . This compound, like its parent compound, plays a crucial role in inhibiting blood clot formation by targeting Factor Xa, a key enzyme in the coagulation cascade .

Applications De Recherche Scientifique

Rivaroxaban diol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and stability of diol-containing molecules.

Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

Medicine: Explored for its anticoagulant properties and potential therapeutic applications in thromboembolic disorders.

Industry: Utilized in the development of new anticoagulant drugs and formulations

Mécanisme D'action

Target of Action

Rivaroxaban diol primarily targets Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which is required for the transformation of fibrinogen to fibrin, forming the loose meshwork that completes the clotting process .

Mode of Action

This compound acts as a direct and competitive inhibitor of both free and clot-bound Factor Xa . By inhibiting Factor Xa, this compound effectively blocks the amplification of the coagulation cascade, thereby preventing the formation of thrombus .

Biochemical Pathways

The inhibition of Factor Xa by this compound affects both the intrinsic and extrinsic coagulation pathways . This results in a decrease in thrombin generation and thrombus development. The drug’s action is selective and reversible, providing a predictable anticoagulation effect .

Pharmacokinetics

This compound is rapidly absorbed, with maximum plasma concentrations reached 2–4 hours after tablet intake . Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food . The elimination of this compound from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . This compound is a substrate of CYP3A4 and P-glycoprotein, and it has multiple elimination pathways, which means it has no clinically relevant interactions with most commonly prescribed medications .

Result of Action

The primary result of this compound’s action is the prevention of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery . It is also used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Rivaroxaban diol inhibits not only free factor Xa with high selectivity but also prothrombinase-bound and clot-associated factor Xa in a concentration-dependent manner . It interacts with enzymes such as Factor Xa and proteins like prothrombin, leading to the inhibition of thrombin generation .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting Factor Xa activity, which can be described by an Emax model, and prothrombin time prolongation by a linear model . This inhibition greatly decreases thrombin generation, thereby affecting the coagulation cascade .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly inhibiting Factor Xa . It binds directly and reversibly to Factor Xa via the S1 and S4 pockets . This inhibition of Factor Xa leads to a decrease in thrombin generation, thereby affecting the coagulation cascade .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a rapid onset (within 2–4 h) and a half-life of 7–11 h and 11–13 h for young and elderly subjects, respectively . The effect of this compound on prothrombin time is short-lived (e.g., minimal effect at 24 hours post-dosing) and changes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a substrate of CYP3A4 and P-glycoprotein . Therefore, it is not recommended for concomitant use with strong inhibitors of both pathways, such as most azole antimycotics and protease inhibitors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a high plasma protein binding (92%–95%) and a mean volume of distribution of 0.62L/kg . Approximately one-third of the dose is eliminated as unchanged active drug in the urine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rivaroxaban diol typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the diol moiety and the subsequent coupling with the rivaroxaban core structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions

Rivaroxaban diol undergoes various chemical reactions, including:

Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The diol moiety can participate in substitution reactions, where one or both hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride, phosphorus tribromide, and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers, esters, or other substituted derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Apixaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.

Dabigatran: A direct thrombin inhibitor used for similar indications.

Edoxaban: A direct Factor Xa inhibitor with comparable pharmacokinetic and pharmacodynamic profiles.

Uniqueness

Rivaroxaban diol is unique due to its specific diol moiety, which may confer distinct pharmacokinetic properties and metabolic pathways compared to other direct Factor Xa inhibitors. This uniqueness can influence its absorption, distribution, metabolism, and excretion, potentially offering advantages in certain clinical scenarios .

Propriétés

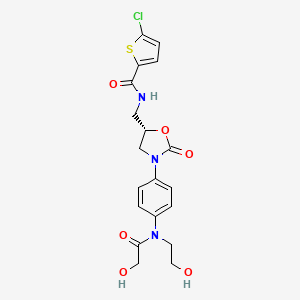

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O6S/c20-16-6-5-15(30-16)18(27)21-9-14-10-23(19(28)29-14)13-3-1-12(2-4-13)22(7-8-24)17(26)11-25/h1-6,14,24-25H,7-11H2,(H,21,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZABLIJBKARJCB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676133 | |

| Record name | 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160170-00-2 | |

| Record name | Rivaroxaban diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160170002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIVAROXABAN DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KS80AIP17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)